Product packaging for 1,2,2,2-Tetrafluoroethyl iodide(Cat. No.:CAS No. 3831-49-0)

1,2,2,2-Tetrafluoroethyl iodide

Cat. No.: B1586463
CAS No.: 3831-49-0
M. Wt: 227.93 g/mol
InChI Key: JDAWHMRSFSKYTB-UHFFFAOYSA-N
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Description

Significance of Perfluoroalkyl and Polyfluoroalkyl Groups in Chemical Research

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic chemicals characterized by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in chemistry. nih.gov This remarkable bond strength confers high thermal and chemical stability to molecules containing these groups. rsc.orgnih.gov The presence of multiple fluorine atoms on a carbon chain, as seen in perfluoroalkyl and polyfluoroalkyl groups, creates a unique electronic environment. Fluorine's high electronegativity shields the carbon backbone from chemical attack, rendering these compounds resistant to degradation. rsc.org

The incorporation of these fluorinated moieties into organic molecules can dramatically alter their physical and chemical properties. For instance, fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor in drug design. nih.gov Furthermore, the unique hydrophobic and oleophobic (oil-repelling) nature of fluorinated chains makes them effective surfactants and surface protectors. rsc.org These properties have led to their widespread use in a variety of applications, from stain-resistant textiles and food packaging to advanced firefighting foams. nih.govrsc.org In medicinal chemistry, the introduction of perfluoroalkyl and polyfluoroalkyl groups can influence a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govnbinno.com

Overview of Halogenated Fluoroalkanes in Contemporary Synthetic Chemistry

Halogenated fluoroalkanes are indispensable tools in modern synthetic organic chemistry, serving as versatile building blocks for the introduction of fluorine and fluorinated alkyl groups into a wide range of molecules. researchgate.netorganic-chemistry.org These compounds typically feature one or more halogen atoms (such as iodine, bromine, or chlorine) attached to a fluorinated carbon backbone. The presence of the halogen provides a reactive handle for various chemical transformations, allowing chemists to strategically incorporate the desired fluoroalkyl motif.

The reactivity of halogenated fluoroalkanes can be tuned by the nature of both the halogen and the fluoroalkyl group. For instance, the carbon-iodine bond is generally weaker and more readily cleaved than carbon-bromine or carbon-chlorine bonds, making iodo-fluoroalkanes particularly useful reagents in radical and transition metal-catalyzed reactions. organic-chemistry.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex fluorinated molecules that would be difficult to synthesize by other means. nbinno.com Common transformations involving halogenated fluoroalkanes include nucleophilic substitution, where the halogen is replaced by another functional group, and cross-coupling reactions, which forge new bonds with other organic fragments. nbinno.comresearchgate.net

Specific Context of 1,2,2,2-Tetrafluoroethyl Iodide within Fluorine Chemistry

Within the family of halogenated fluoroalkanes, this compound (CF3CHFI) occupies a position of significant strategic importance. researchgate.net This compound serves as a primary source for the introduction of the 1,2,2,2-tetrafluoroethyl group (-CHFCF3), a valuable structural motif in the design of novel pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The presence of both a hydrogen and an iodine atom on the same carbon, adjacent to a trifluoromethyl group, imparts a unique reactivity profile to the molecule.

The C-I bond in this compound is the most reactive site, making it susceptible to a variety of chemical transformations. It can participate in radical addition reactions to alkenes and alkynes, and it is an excellent partner in transition metal-catalyzed cross-coupling reactions. These reactions provide efficient and direct methods for incorporating the tetrafluoroethyl group into complex molecular architectures. The development of new synthetic methods utilizing this compound continues to be an active area of research, driven by the increasing demand for novel fluorinated compounds with tailored properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF4I B1586463 1,2,2,2-Tetrafluoroethyl iodide CAS No. 3831-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2-tetrafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF4I/c3-1(7)2(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAWHMRSFSKYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380218
Record name 1,1,1,2-tetrafluoro-2-iodoethane
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Molecular Weight

227.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3831-49-0
Record name 1,1,1,2-Tetrafluoro-2-iodoethane
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Record name 1,1,1,2-tetrafluoro-2-iodoethane
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Record name 3831-49-0
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Synthetic Methodologies for 1,2,2,2 Tetrafluoroethyl Iodide and Its Precursors

Traditional Synthetic Approaches to Fluoroalkyl Iodides

Classic methods for creating the carbon-iodine bond in fluorinated molecules have laid the groundwork for the synthesis of compounds like 1,2,2,2-tetrafluoroethyl iodide. These approaches often involve the direct use of elemental iodine or the transformation of common functional groups.

The iodofluorination of alkenes is a direct method for producing 2-fluoroalkyl iodides. This reaction typically involves the addition of an iodine-fluorine (I-F) moiety across a carbon-carbon double bond. A common modern variant employs molecular iodine (I₂) in combination with a fluoride (B91410) source like an HF-pyridine complex. organic-chemistry.org An oxidant, such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈), is required to generate a more electrophilic iodine species, likely an iodonium (B1229267) cation, which then reacts with the fluoride source to form an iodine monofluoride (IF) intermediate in situ. organic-chemistry.org This electrophilic agent adds to the alkene in a regioselective manner, following Markovnikov's rule, to yield the vicinal fluoro-iodo alkane. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and is compatible with a range of aliphatic and aromatic alkenes. organic-chemistry.org

The general conditions for this transformation are highlighted in the table below, demonstrating a versatile approach to iodofluorination.

Alkene SubstrateReagentsSolventYield (%)Citation
1-OcteneI₂, K₂S₂O₈, pyr·9HFDichloromethane75% organic-chemistry.org
Methyl undecenoateI₂, K₂S₂O₈, pyr·9HFDichloromethane72% organic-chemistry.org
Ethyl cinnamateI₂, Na₂S₂O₈, pyr·9HFDichloromethane68% organic-chemistry.org

This interactive table summarizes typical reaction outcomes for the iodofluorination of various alkenes.

The conversion of carboxylic acids or their salts to alkyl halides is a fundamental transformation in organic synthesis. For the synthesis of perfluoroalkyl iodides, routes can be envisioned from perfluorinated carboxylic acids. While the direct conversion of perfluorinated carboxylate salts to iodides (a fluoro-analogue of the Hunsdiecker reaction) is not widely documented in the provided sources, the reverse reaction, the oxidation of perfluoroalkyl iodides to perfluorocarboxylic acids, is a well-established industrial process. google.comwikipedia.org This process involves reacting a perfluoroalkyl iodide with oleum (B3057394) in the presence of chlorine and a metal salt catalyst. google.com

Conversely, methods have been developed for the deoxygenative perfluoroalkylthiolation of carboxylic acids using specialized benzothiazolium reagents, which highlights that the carboxyl group is a viable handle for functionalization. fu-berlin.de Furthermore, the synthesis of acyl fluorides directly from carboxylic acids has been achieved using similar benzothiazolium reagents, demonstrating the reactivity of the carboxyl group towards fluorination and related transformations. nih.gov These related reactions suggest the underlying chemical principles that could be applied to the conversion of perfluorinated carboxylic acid derivatives to the corresponding iodides.

Advanced and Catalytic Synthesis of this compound and Related Intermediates

Modern synthetic efforts focus on improving efficiency, selectivity, and scalability, often through the use of specific precursors and catalytic systems.

The compound this compound is structurally related to 1,2-dihalo-1,1,2,2-tetrafluoroethanes, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (CF₂BrCF₂Br). These symmetric dihaloethanes serve as important precursors. For instance, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) can be synthesized on a large scale from 1,2-dibromotetrafluoroethane (B104034) and sodium azide (B81097), demonstrating that selective substitution of one halogen is feasible. acs.org

Furthermore, these symmetric dihaloethanes can be used to generate tetrafluoroethylene (B6358150) (TFE) through reduction with zinc, which is a common laboratory-scale preparation of TFE. nih.govacs.org The resulting TFE is then a crucial building block for synthesizing the target iodide, as detailed in the following section. Isomerization reactions catalyzed by Lewis acids like aluminum halides can convert symmetric 1,2-dihalotetrafluoroethanes into their asymmetric 1,1-dihalo-1,2,2,2-tetrafluoroethane counterparts, which are also valuable intermediates in fluorocarbon chemistry. google.com

Tetrafluoroethylene (TFE) is a primary building block for synthesizing a wide range of perfluoroalkyl iodides, including those with the tetrafluoroethyl moiety. researchgate.net A key industrial method is the telomerization of TFE. google.com In this process, a "telogen," which is an organoiodine compound like pentafluoroethyl iodide (C₂F₅I), reacts with multiple units of TFE (the "taxogen") to build a longer perfluoroalkyl chain. google.com The reaction is typically carried out thermally in a tubular reactor at high temperatures. google.com The distribution of the resulting telomers (perfluoroalkyl iodides of varying chain lengths) can be controlled by modifying reaction conditions, such as the molar ratio of reactants and the strategy for introducing the TFE into the reactor. google.com For instance, introducing a portion of the TFE downstream from the initial reactor inlet can reduce the formation of undesirable heavy telomers. google.com

The following table presents data from a continuous thermal telomerization process, illustrating how reactant feed strategy impacts product distribution.

TelogenC₂F₄ Feed StrategyTemperature (°C)C₂F₄ Conversion (%)Heavy Telomers (%)Citation
C₂F₅IAll at head of reactor34476.61.82 google.com
C₂F₅I50% at head, 50% at 2/3 length34458.50.53 google.com

This interactive table showcases the effect of process parameters on the telomerization of tetrafluoroethylene.

Vapor-phase synthesis is a cornerstone of industrial fluorocarbon production, valued for enabling continuous, high-throughput operations. rsc.org These processes often involve passing gaseous reactants over a solid catalyst bed at elevated temperatures. google.combuffalo.edu The thermal telomerization of TFE described previously is a prime example of a vapor-phase reaction conducted in a tubular reactor to produce perfluoroalkyl iodides. google.com

Heterogeneous catalysis is also crucial in the synthesis of precursors for this compound. For example, the isomerization of 1,1,2-trichloro-1,2,2-trifluoroethane to 1,1,1-trichloro-2,2,2-trifluoroethane, a key step to producing certain tetrafluoroethanes with high purity, is conducted in the presence of a catalyst comprising halides or oxides of elements like aluminum or chromium. google.com Such catalytic vapor-phase reactions are essential for producing specific isomers and avoiding the formation of difficult-to-separate byproducts, which is a common challenge in fluorocarbon chemistry due to the close boiling points of isomers. google.com

Electrochemical Approaches to Fluoroalkylation Reagents

Electrochemical synthesis has emerged as a sustainable and powerful technique for generating radicals and radical ions, offering a green alternative to methods that rely on stoichiometric amounts of chemical oxidants or reductants. cas.cnsioc.ac.cn In the realm of organofluorine chemistry, electrochemistry provides a valuable tool for generating fluoroalkyl radicals from stable and readily available precursors for use in fluoroalkylation reactions. cas.cndigitellinc.com These methods are advantageous due to their mild, controllable, and often catalyst-free reaction conditions. digitellinc.comresearchgate.net

Research has explored various precursors for the electrochemical generation of fluoroalkyl radicals, including perfluoroalkyl iodides, fluoroalkyl sulfones, and sodium triflinate. cas.cnresearchgate.net These approaches typically involve either anodic oxidation or cathodic reduction to produce the desired reactive fluoroalkyl species.

Electrochemical Reduction of Perfluoroalkyl Iodides

An established electrochemical approach involves the reduction of perfluoroalkyl iodides (RF-I) at a cathode to generate perfluoroalkyl radicals (RF•). This method has been successfully applied to the addition of perfluoroalkyl groups across unsaturated bonds. In one such application, the electrocatalytic addition of perfluoroalkyl iodides to 3-hydroxy-3-alkylbut-1-ynes was demonstrated. rsc.org The process involves electrolysis at a carbon fiber cathode with the organic phase dispersed in an aqueous electrolyte. This technique was shown to be a convenient and quantitative method for synthesizing long-chain (perfluoroalkyl)acetylenes.

The reaction proceeds via the addition of the electrochemically generated perfluoroalkyl radical to the alkyne, followed by subsequent chemical transformations to yield the final product.

Perfluoroalkyl Iodide (RFI)Alkyne SubstrateProduct Yield (%)Conditions
C4F9IHC≡CCH2OH95Carbon fiber cathode, H2O solvent, KCl electrolyte
C4F9IHC≡CC(Me)(H)OH95
C6F13IHC≡CC(Me)2OH90
C6F13IHC≡CC(Me)(Et)OH90

Data sourced from research on the electrochemical addition of perfluoroalkyl iodides to alkynes.

Electrochemical Generation from Fluoroalkyl Sulfones

More recent advancements have focused on using fluoroalkyl sulfones as bench-stable and easily accessible precursors for generating fluoroalkyl radicals. cas.cn Fluoroalkyl heteroaryl sulfones, in particular, have been successfully employed in electrochemical organic synthesis. cas.cnsioc.ac.cn An electrochemical method for the hydrofluoroalkylation of electron-deficient alkenes involves the reduction of difluoroalkyl and trifluoromethyl heteroaryl sulfones. cas.cn

This process represents the first example of the electrochemical generation of fluoroalkyl radicals from sulfone precursors for practical radical fluoroalkylation. cas.cn The reaction is characterized by its mild conditions and operational simplicity, making it an attractive method for the late-stage modification of complex molecules. cas.cn

Fluoroalkyl Sulfone PrecursorAlkene SubstrateYield (%)Electrochemical Setup
2-Pyridyl-SO2CF2COOEtN-Phenylmaleimide95Undivided cell, Carbon plate anode, RVC cathode, Etsalen-Ni catalyst
2-Pyridyl-SO2CF2COOEtDimethyl maleate85
Benzothiazolyl-SO2CF3Butyl acrylate72
Benzothiazolyl-SO2CF3N,N-Dimethylacrylamide68

Data sourced from research on the electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes. cas.cn

Anodic Oxidation Approaches

Beyond cathodic reduction, anodic oxidation provides another major pathway for generating fluoroalkylating reagents. A notable example is the paired electrolysis of sodium triflinate (CF3SO2Na) in an undivided cell. researchgate.net Anodic oxidation of the triflinate anion generates trifluoromethyl radicals (•CF3), which can then react with various substrates, such as alkenes, to form oxytrifluoromethylated products. researchgate.net This strategy is advantageous as it avoids the use of chemical oxidants and metal catalysts. researchgate.net

Radical-Mediated Transformations

The facile homolytic cleavage of the C-I bond in this compound makes it an excellent precursor for the 1,1,2,2-tetrafluoroethyl radical. This radical intermediate is central to a range of transformations, most notably its addition to unsaturated systems.

Atom Transfer Radical Addition (ATRA) is an atom-economical method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond. nih.gov In the context of fluoroalkyl iodides like this compound, photoinduction provides a mild and efficient way to initiate this process.

Several distinct photochemical strategies have been developed:

Photoredox Catalysis: This approach utilizes photocatalysts that, upon excitation with visible light, can initiate the radical process. For instance, iridium complexes like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 have been successfully employed to catalyze the ATRA of haloalkanes to olefins with high efficiency under mild conditions. nih.gov The excited photocatalyst can engage in an electron transfer with the fluoroalkyl iodide, leading to the formation of the fluoroalkyl radical, which then adds to the olefin. nih.gov

Halogen-Bonding Complexation: The formation of a halogen-bonded complex between the iodine atom of the fluoroalkyl iodide and a halogen-bond acceptor, such as a pyridine (B92270) derivative, can facilitate the reaction. nih.gov Irradiation of this complex with visible light (e.g., 380-450 nm) promotes the homolysis of the carbon-halogen bond, generating the carbon-centered radical for subsequent addition to an alkene. nih.govmdpi.com

Electron Donor-Acceptor (EDA) Complex Formation: A catalyst-free method involves the formation of an EDA complex between the fluoroalkyl iodide (acceptor) and an electron-rich species (donor), such as N,N-dimethylaniline (DMA). wustl.edu The absorption of visible light by this complex directly triggers an electron transfer, leading to the fragmentation of the fluoroalkyl iodide into the corresponding radical and an iodide anion, initiating the ATRA cascade. wustl.edu This method is noted for its operational simplicity and high functional group tolerance. wustl.edu

The general mechanism for a photoinduced ATRA reaction is outlined below:

Initiation: The fluoroalkyl iodide (Rf-I) is activated by light, either directly or through interaction with a photocatalyst or donor molecule, to generate the fluoroalkyl radical (Rf•).

Propagation: The Rf• radical adds to an olefin to form a new radical intermediate.

Atom Transfer: This new radical abstracts the iodine atom from another molecule of Rf-I, yielding the final ATRA product and regenerating the Rf• radical to continue the chain.

Table 1: Selected Conditions for Photoinduced ATRA Reactions

Fluoroalkyl Halide Precursor Olefin Substrate Catalyst/Activator Light Source Product Yield Reference
Ethyl iododifluoroacetate tert-Butyl allylcarbamate N,N-Dimethylaniline (DMA) Blue LEDs High wustl.edu
Bromomalonates Various Olefins 4-Phenylpyridine 380 nm Light Good nih.gov
Various Haloalkanes Various Olefins [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Visible Light Excellent nih.gov

The 1,1,2,2-tetrafluoroethyl radical (•CF2CF2H) is the key reactive intermediate derived from this compound in radical-mediated processes. Its generation is typically achieved through homolytic cleavage of the C-I bond, a process that can be initiated by light (photolysis), heat (thermolysis), or through interaction with a radical initiator or a photocatalytic system as described previously. wustl.edunih.gov

Once formed, the 1,1,2,2-tetrafluoroethyl radical exhibits distinct reactivity:

Addition to π-Systems: Its most common reaction pathway is the addition to unsaturated bonds, such as those in alkenes and alkynes. This is the fundamental step in ATRA reactions and other radical-mediated fluoroalkylation processes. nih.gov

Chemoselectivity: A significant advantage of radical chemistry is its chemoselectivity. Free radicals are generally tolerant of a wide range of functional groups, including alcohols and amines, which might interfere with ionic reaction pathways. nih.gov This allows for the functionalization of complex molecules without the need for extensive protecting group strategies. nih.gov

Hydrogen Atom Transfer (HAT): In certain contexts, the radical can participate in hydrogen atom transfer reactions, although its primary reactivity is addition to multiple bonds. libretexts.org

The utility of the 1,1,2,2-tetrafluoroethyl radical lies in its ability to introduce the synthetically important tetrafluoroethyl motif into organic molecules, enabling rapid access to compounds with applications in pharmaceuticals and materials science. nih.gov

Homolytic cleavage, or homolysis, is a type of bond breaking where the two electrons of a covalent bond are distributed evenly between the two resulting fragments, leading to the formation of two radicals. chemistrysteps.comallen.in This process requires an input of energy, known as the bond dissociation energy (BDE), and is often promoted by heat or light. chemistrysteps.comallen.in

For fluoroalkyl iodides like this compound, the C-I bond is the weakest link and thus the site of homolysis. The mechanism of this cleavage can be influenced by the reaction conditions:

Direct Photolysis: Absorption of UV light can provide sufficient energy to directly break the C-I bond, forming the fluoroalkyl radical and an iodine radical.

Molecule-Assisted Homolysis: In the absence of strong light or heat, cleavage can be facilitated through intermolecular interactions. One prominent mechanism involves the formation of a complex between the fluoroalkyl iodide and a Lewis base, such as a phosphine (B1218219). nih.govnih.gov Mechanistic studies, supported by computational analysis, suggest the following pathway for phosphine-mediated cleavage:

Formation of a halogen-bonded adduct (Rf-I···PR3). nih.gov

The adduct absorbs visible light (S1 ← S0 transition). nih.govnih.gov

The excited singlet state undergoes intersystem crossing to a photochemically active triplet state (T1). nih.govnih.gov

Dissociation occurs from this triplet state, leading to the homolytic cleavage of the C-I bond and generation of the free perfluoroalkyl radical. nih.govnih.gov

EDA Complex Photolysis: As mentioned in section 3.1.1, the formation of an electron donor-acceptor (EDA) complex with a suitable donor molecule creates a new chromophore that can absorb lower-energy visible light, leading to an electron transfer that induces C-I bond cleavage. wustl.edu

These mechanisms provide versatile, often mild, pathways to access the 1,1,2,2-tetrafluoroethyl radical, avoiding the harsh conditions required for the homolysis of stronger bonds like C-H or C-C.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly copper and palladium, are effective catalysts for forming new carbon-carbon bonds by coupling organic halides with organometallic reagents. This compound is a suitable substrate for these reactions, enabling the direct introduction of the tetrafluoroethyl group onto aryl and vinyl scaffolds.

Copper-mediated cross-coupling reactions are a powerful tool for fluoroalkylation. While many studies focus on difluoro- or trifluoromethylation, the principles are directly applicable to tetrafluoroethylation. nih.govacs.org The general transformation involves the reaction of an aryl or vinyl halide with a copper-fluoroalkyl species.

A common protocol involves the in-situ generation of the active copper-tetrafluoroethyl species from this compound or a related precursor like a fluoroalkylsilane. acs.org

Key Mechanistic Aspects & Reagents:

Generation of Cu-Rf: The active copper-fluoroalkyl species (e.g., "Cu-CF2CF2H") can be generated from a Cu(I) source like CuI. This species is often unstable and is used immediately. nih.gov

Reservoir Complexes: To manage the reactivity of the Cu-Rf species, stable pre-complexes can be used. For example, a stable complex like Cu(CF2CF2H)(PPh2Me)3 can act as a reservoir. researchgate.net The addition of a ligand scavenger, such as CuBr, can then release the more reactive, "ligandless" CuCF2CF2H species into the reaction mixture to perform the cross-coupling. researchgate.net

Reaction Mechanism: The precise mechanism can be complex. While pathways involving oxidative addition of the aryl halide to a Cu(I) center to form a Cu(III) intermediate have been proposed, other routes are possible. nih.gov Radical pathways have also been considered, but experiments designed to trap radical intermediates, such as the use of 1-(allyloxy)-2-iodobenzene, have in some systems failed to show evidence of free aryl radicals, suggesting that a purely radical-mediated pathway is not always operative. nih.govacs.org

Table 2: Representative Copper-Mediated Tetrafluoroethylation Reactions

Fluoroalkyl Source Substrate Copper Source Additives Product Type Reference
TMSCF2H (analogous) Aryl/Vinyl Iodides CuI CsF, NMP (solvent) Aryl/Vinyl-CF2H nih.govacs.orgnih.gov
Cu(CF2CF2H)(PPh2Me)3 Alkenyl Iodides CuBr (as scavenger) - Alkenyl-CF2CF2H researchgate.net
Et3SiCF2CF3 (analogous) Aryl/Alkenyl Iodides CuI K3PO4 Aryl/Alkenyl-CF2CF3 rsc.org

While copper catalysis is frequently employed for fluoroalkylation, palladium-catalyzed cross-coupling reactions also represent a viable, albeit less commonly cited for this specific transformation, strategy. The general mechanism for a palladium-catalyzed cross-coupling (like a Suzuki or Stille-type reaction) involving a fluoroalkyl iodide typically follows a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the fluoroalkyl iodide (Rf-I), in this case, this compound, via oxidative addition. This step forms a palladium(II) intermediate of the type [Pd(II)(Rf)(I)Ln].

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron or organotin compound), transfers its organic group to the palladium center, displacing the iodide and forming a new Pd(II) intermediate, [Pd(II)(Rf)(R)Ln].

Reductive Elimination: This intermediate undergoes reductive elimination, forming the desired C-C bond between the fluoroalkyl group and the organic partner (Rf-R) and regenerating the active Pd(0) catalyst.

Although direct palladium-catalyzed cross-coupling of this compound with aryl or vinyl partners is less documented than copper-mediated methods, the fundamental principles of palladium catalysis suggest its potential applicability, likely requiring careful optimization of ligands and reaction conditions to favor the desired transformation over side reactions. researchgate.net

Silver-Mediated Processes for C-RF Bond Formation

Silver-catalyzed reactions represent a significant method for forming carbon-fluoroalkyl (C-RF) bonds. nih.gov While much of the focus in transition-metal-catalyzed fluorination has been on palladium, silver catalysis offers a distinct pathway for carbon-heteroatom bond formation through cross-coupling. nih.gov These reactions often exhibit broad functional group tolerance and a wide substrate scope. nih.gov

In the context of this compound, silver-mediated processes can facilitate the transfer of the tetrafluoroethyl group to various substrates. For instance, the reaction of silver acetate (B1210297) cation (CH₃CO₂Ag₂⁺) with allyl iodide results in C-O bond coupling to form allyl acetate and Ag₂I⁺. nih.gov This highlights the role of the substrate's structure in determining the reaction's outcome, as methyl iodide only forms an adduct under similar conditions. nih.gov Density functional theory (DFT) calculations have shown that the reaction with allyl iodide is exothermic, with intermediates stabilized by interactions between the allyl and iodide components with the two silver atoms of the silver acetate cation. nih.gov This suggests a plausible mechanism for the silver-mediated transfer of fluoroalkyl groups from their corresponding iodides.

Mechanistic Insights into in situ Generation of Reactive Organometallic Species (e.g., "Ligandless" CuCF₂CF₂H)

The in situ generation of reactive organometallic species is a powerful strategy in organic synthesis. In the case of this compound, it can serve as a precursor to the highly reactive "ligandless" copper-1,1,2,2-tetrafluoroethyl (CuCF₂CF₂H) species. This is analogous to the generation of other copper-fluoroalkyl reagents.

This process is conceptually similar to the formation of organomagnesium compounds from tetrafluoroethyl-containing bromides using "turbo" Grignard reagents, which are stable at low temperatures and react with various electrophiles. uochb.cz The resulting organocopper species, CuCF₂CF₂H, can then participate in a variety of coupling reactions, effectively transferring the tetrafluoroethyl moiety to a target molecule.

Nucleophilic and Electrophilic Activation Pathways

Nucleophilic Fluoroalkyl Transfer Reactions

This compound can undergo nucleophilic substitution reactions where the iodide acts as a leaving group. nih.govwwnorton.com The reactivity in these Sₙ2-type reactions is influenced by the nature of the nucleophile and the solvent. reddit.comlibretexts.org For instance, in polar protic solvents, iodide is a better nucleophile than fluoride due to weaker solvation, while the reverse is often true in polar aprotic solvents. wwnorton.comreddit.com

The bimolecular nucleophilic substitution (Sₙ2) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. libretexts.org This process typically occurs with an inversion of stereochemistry. youtube.com The rate of these reactions is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

A straightforward, multigram-scale synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane from 1,2-dibromotetrafluoroethane using sodium azide, initiated by an organomagnesium compound, has been reported. acs.org This demonstrates the utility of nucleophilic substitution for creating functionalized tetrafluoroethyl compounds.

Interactions with Hypervalent Iodine Reagents for CF₂CF₂ Transfer

Hypervalent iodine reagents are versatile compounds in organic synthesis, known for their ability to facilitate group transfer reactions. nih.govnih.gov These reagents, particularly cyclic derivatives like benziodoxol(on)es, offer enhanced stability and reactivity. nih.gov They operate through the reduction of the hypervalent iodine atom, which provides a strong thermodynamic driving force for the reaction. nih.govprinceton.edu

In collaboration, researchers have developed new hypervalent iodine reagents for the electrophilic transfer of the CF₂CF₂ group. uochb.cz These reagents, prepared from precursors like this compound, can react with a variety of nucleophiles, including those centered on sulfur, oxygen, phosphorus, and carbon. nih.gov This allows for the creation of products containing a tetrafluoroethylene bridge between two functional groups. nih.gov The mechanism often involves the activation of the hypervalent iodine reagent, sometimes with a Lewis or Brønsted acid, to enhance its electrophilicity. researchgate.net The high reactivity and selectivity of these reagents, especially towards thiols, have led to their application in bioconjugation. uochb.cznih.gov

Reagent TypeApplicationKey Features
Silver(I) saltsC-RF bond formationBroad functional group tolerance. nih.gov
"Ligandless" Copper ReagentsTetrafluoroethylationGenerated in situ for immediate use.
Hypervalent Iodine ReagentsElectrophilic CF₂CF₂ transferHighly reactive and selective, applicable in bioconjugation. uochb.cznih.gov

Cyclization and Cascade Reactions

Intramolecular Radical Cyclization of Iodine-Containing Fluoroolefins

Intramolecular radical cyclization is a key method for synthesizing fluorine-containing cyclic compounds. jst.go.jp This process can be initiated by the homolytic cleavage of the carbon-iodine bond in precursors like iodine-containing fluoroolefins, often induced by UV irradiation. researchgate.net

For example, the UV irradiation of 2-iodo-1,1,2,2-tetrafluoroethyl trifluorovinyl ether leads to an intermolecular atom transfer radical addition, which results in the formation of a fluorinated oxetane. researchgate.net The cyclized product can then act as a radical precursor itself, participating in further reactions. researchgate.net This type of radical cyclization has been effectively applied to various systems containing fluoroolefins to create a range of fluorine-substituted ring structures. jst.go.jpdntb.gov.ua The process can be part of a cascade reaction, enabling the construction of complex molecular architectures in a single step.

Reactivity and Reaction Mechanisms of 1,2,2,2 Tetrafluoroethyl Iodide

Specific Reaction Types

1-Azido-1,1,2,2-tetrafluoroethane, a derivative of the tetrafluoroethyl scaffold, serves as a versatile building block in [3+2] cycloaddition reactions for the synthesis of various fluorinated heterocyclic compounds. nih.govacs.org This azide (B81097) is a thermally stable and impact-insensitive compound that can be prepared in quantitative yield from the addition of an azide anion to tetrafluoroethylene (B6358150) in a protic medium. nih.govacs.org Its reactivity in 1,3-dipolar cycloadditions has been explored with several classes of compounds, primarily terminal alkynes and primary amines. nih.govacs.orgnih.gov

Cycloaddition with Terminal Alkynes

1-Azido-1,1,2,2-tetrafluoroethane undergoes copper(I)-catalyzed [3+2] cycloaddition with a range of terminal alkynes. nih.govacs.org This reaction, a variant of the well-known "click" chemistry, provides a direct route to 4-substituted N-(1,1,2,2-tetrafluoroethyl)-1,2,3-triazoles. acs.orgnih.gov The process is generally efficient, proceeding under mild conditions to afford the corresponding triazole products in good yields. acs.org

The general procedure involves reacting the azide with a terminal alkyne in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a copper(I) catalyst, such as copper(I) methylsalicylate (CuMeSal). acs.org The reaction mixture is typically stirred overnight at a moderate temperature (e.g., 40 °C) to achieve completion. acs.org The resulting N-tetrafluoroethyl-1,2,3-triazoles are valuable intermediates that can undergo further transformations, such as rhodium(II)-catalyzed transannulation with nitriles to form N-tetrafluoroethyl-substituted imidazoles. nih.govacs.org

A variety of terminal alkynes, bearing both electron-donating and electron-withdrawing groups, have been successfully employed in this cycloaddition, demonstrating the broad scope of the reaction.

Table 1: Copper-Catalyzed [3+2] Cycloaddition of 1-Azido-1,1,2,2-tetrafluoroethane with Terminal Alkynes

Alkyne Reactant Product Yield (%)
Phenylacetylene 1-(1,1,2,2-Tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole 85
4-Methoxyphenylacetylene 1-(1,1,2,2-Tetrafluoroethyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole 87
4-Chlorophenylacetylene 4-(4-Chlorophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole 82
1-Octyne 4-Hexyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole 75
3,3-Dimethyl-1-butyne 4-tert-Butyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole 78
Ethyl propiolate Ethyl 1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole-4-carboxylate 61 nih.govacs.org

Data sourced from research by Beier et al. (2023). Reaction conditions typically involve 1-azido-1,1,2,2-tetrafluoroethane, terminal alkyne, and a Cu(I) catalyst in THF at 40°C. acs.org

Cycloaddition with Primary Amines

In addition to reacting with alkynes, 1-azido-1,1,2,2-tetrafluoroethane participates in [3+2] cycloaddition reactions with primary amines to produce novel 5-difluoromethyl-substituted tetrazoles. nih.govacs.org This transformation is significant as it provides access to tetrazoles bearing a difluoromethyl group, a previously unknown class of compounds. nih.gov

The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide. nih.govacs.org This is followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to form the stable tetrazole ring. nih.govacs.org The reaction proceeds under mild conditions, with full conversion observed at ambient temperature over 12 hours or more rapidly at 40 °C within 2 hours. nih.gov

Table 2: [3+2] Cycloaddition of 1-Azido-1,1,2,2-tetrafluoroethane with Primary Amines

Amine Reactant Product Yield (%)
n-Butylamine 1-Butyl-5-(difluoromethyl)-1H-tetrazole 85
Benzylamine 1-Benzyl-5-(difluoromethyl)-1H-tetrazole 80
Aniline 5-(Difluoromethyl)-1-phenyl-1H-tetrazole 75

Data sourced from research by Beier et al. (2023). Reactions were optimized to achieve high conversion and yield under mild thermal conditions. nih.gov

These cycloaddition reactions highlight the utility of 1-azido-1,1,2,2-tetrafluoroethane as a precursor for introducing the tetrafluoroethyl and difluoromethyl moieties into heterocyclic systems, which are of significant interest in medicinal and materials chemistry. researchgate.net

Strategic Applications of the 1,2,2,2 Tetrafluoroethyl Moiety in Organic Synthesis

Introduction of the CF2CF2H Group into Complex Molecules

1,2,2,2-Tetrafluoroethyl iodide serves as a versatile building block for the installation of the tetrafluoroethyl group into complex organic structures, enhancing their biological and physical properties.

Synthesis of Fluorinated Nitrogen Heterocycles (Triazoles, Imidazoles, Tetrazoles)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The incorporation of the tetrafluoroethyl group can significantly modify their properties.

Triazoles and Imidazoles: A straightforward approach to N-tetrafluoroethylated triazoles involves the copper(I)-catalyzed [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with terminal alkynes. acs.org This azide (B81097) precursor can be synthesized from tetrafluoroethylene (B6358150). acs.org The resulting N-tetrafluoroethyl-1,2,3-triazoles can then undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to furnish N-tetrafluoroethyl-substituted imidazoles. acs.org This method provides access to a variety of substituted imidazoles, which are considered privileged structures in medicinal chemistry. acs.org

Another synthetic route utilizes 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506), prepared from the reaction of 1,2-dibromotetrafluoroethane (B104034) with sodium azide. acs.org This azide undergoes cycloaddition with alkynes to form N-bromotetrafluoroethyl 1,2,3-triazoles, which can be subsequently reduced to the desired N-tetrafluoroethyl triazoles. acs.org These triazoles can be further transformed into N-tetrafluoroethylated imidazoles through rhodium-catalyzed transannulation with nitriles. acs.org

Tetrazoles: 5-Difluoromethyl tetrazoles, which can be considered related structures, have been synthesized through the [3+2] cycloaddition of 1-azido-1,1,2,2-tetrafluoroethane with primary amines. acs.org

Functionalization of Biological Thiols and Tryptophan-Containing Biomolecules

The selective modification of biomolecules is crucial for understanding their function and for the development of new therapeutics. The tetrafluoroethyl group can be introduced into biological macromolecules using specific methodologies.

Tryptophan Functionalization: Hypervalent iodine reagents bearing a tetrafluoroethyl group have been developed for the modification of tryptophan (Trp) residues in peptides and proteins. nih.gov The reaction can be initiated by sodium ascorbate (B8700270) or visible light, leading to the generation of tetrafluoroethyl radicals that react with tryptophan. nih.gov While the primary site of modification is the C2-position of the indole (B1671886) ring, functionalization of the phenyl ring has also been noted. nih.gov

Tetrafluoroethylation of Carbohydrates, Nucleosides, and Nucleobases

The introduction of the tetrafluoroethyl motif into carbohydrates and nucleosides is of interest for the development of novel therapeutic agents and biological probes. A metal-mediated cross-coupling reaction has been developed for the tetrafluoroethylation of electron-rich alkenyl iodides derived from glycals, nucleosides, and nucleobases. researchgate.net This method utilizes a copper complex, Cu(CF2CF2H)(PPh2Me)3, which acts as a reservoir for the reactive "ligandless" CuCF2CF2H species upon the addition of CuBr. researchgate.net This in situ generated species demonstrates enhanced reactivity, enabling the synthesis of HCF2CF2-glycals and tetrafluoroethylated nucleosides and nucleobases. researchgate.net

Role in Advanced Reagent Development

This compound is not only a direct source of the tetrafluoroethyl group but also a key precursor for the synthesis of more advanced and specialized fluorinating and fluoroalkylating reagents.

Design and Synthesis of Tetrafluoroethyl-Containing Fluorinating Reagents (e.g., TFEDMA, Hypervalent Iodine Reagents)

1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA): This reagent, also known as Petrov's reagent, is synthesized from the reaction of tetrafluoroethylene with dimethylamine. researchgate.net TFEDMA is a mild and selective nucleophilic fluorinating agent used for the conversion of alcohols to alkyl fluorides. researchgate.netsigmaaldrich.com Primary alcohols react at elevated temperatures, while secondary and tertiary alcohols react more readily at lower temperatures, sometimes yielding elimination byproducts. researchgate.net It can also convert aldehydes and ketones to gem-difluorides and carboxylic or sulfonic acids to their corresponding fluorides. sigmaaldrich.com Unlike some other fluorinating agents, TFEDMA is stable at ambient temperature. sigmaaldrich.com It has also been found to react with 1,3-diketones. researchgate.net

Hypervalent Iodine Reagents: These reagents have gained prominence due to their low toxicity and high reactivity under mild conditions. nih.govorganic-chemistry.orgchem-station.com this compound can serve as a starting material for the synthesis of hypervalent iodine reagents that can deliver the tetrafluoroethyl group. For instance, functionalized tetrafluorinated hypervalent iodine reagents have been specifically designed for the modification of tryptophan residues in peptides. nih.gov The general utility of hypervalent iodine compounds in synthesis is extensive, covering oxidations, arylations, and the formation of various heteroatom-carbon bonds. organic-chemistry.orgnih.gov The development of methods to prepare hypervalent iodine(V) fluorides using milder reagents like Selectfluor is expanding the toolkit for fluorination reactions. beilstein-journals.org

Precursors for Fluoroalkylating Agents and Catalytic Ligands

The versatility of this compound extends to its role as a precursor for other valuable fluoroalkylating agents and for the synthesis of ligands used in catalysis. The development of copper-based reagents for tetrafluoroethylation highlights the potential for creating new catalytic systems. For example, the stable complex Cu(CF2CF2H)(PPh2Me)3, derived indirectly from tetrafluoroethyl sources, can be activated in situ to perform challenging cross-coupling reactions. researchgate.net This demonstrates the potential for designing new fluoroalkylating agents and catalytic ligands based on the tetrafluoroethyl scaffold, which can be crucial for advancing applications in pharmaceuticals and agrochemicals. researchgate.netbrynmawr.edu

Facilitation of Diverse Synthetic Methodologies

The 1,2,2,2-tetrafluoroethyl group can be introduced using its corresponding iodide, this compound (CF3CHFI). This reagent serves as a building block for a variety of fluorine-containing compounds, leveraging the reactivity of the carbon-iodine bond to participate in numerous organic reactions. These reactions enable the construction of complex molecules with tailored properties.

Preparation of Functionalized Sulfides and Thiol-Containing Compounds

The synthesis of functionalized sulfides containing a 1,2,2,2-tetrafluoroethyl group is a key transformation. This is typically achieved through the nucleophilic substitution reaction of this compound with a thiol or its corresponding thiolate salt. In this reaction, the sulfur nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide leaving group and forming a new carbon-sulfur bond.

This method allows for the direct installation of the CF3CHF- moiety onto a sulfur-containing molecule, yielding tetrafluoroethylated sulfides. The reaction is analogous to other well-established fluoroalkylation reactions, such as those involving 2,2,2-trifluoroethyl iodide, where a copper(I) catalyst is sometimes employed to facilitate the coupling with aryl iodides and a thiol source. While specific, detailed examples for the reaction of this compound with a broad range of thiols are not extensively documented in the surveyed literature, the underlying chemical principle is a fundamental and predictable reaction in organic synthesis.

A representative, though generalized, reaction is shown below:

CF3CHFI + R-SH -> CF3CHF-S-R + HI

This reaction would typically be carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion and driving the reaction to completion.

Synthesis of Acyl Fluorides via Tetrafluoroethylated Amine Reagents

The conversion of carboxylic acids to acyl fluorides is a crucial step in many synthetic sequences, as acyl fluorides are valuable reactive intermediates for forming amides, esters, and ketones. google.com A variety of fluorinating agents have been developed for this purpose, including sulfur-based reagents like DAST and Deoxo-Fluor, and non-sulfur-based reagents. acsgcipr.org

Among the non-sulfur reagents are a class of compounds known as fluoroalkyl amine reagents (FARs). researchgate.netnih.gov A key example of this class is 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), a reagent derived from tetrafluoroethylene. google.comresearchgate.net TFEDMA and related compounds are effective for deoxyfluorination reactions, including the conversion of carboxylic acids into acyl fluorides. researchgate.net The reactivity of these reagents stems from an equilibrium between the amine and a fluoroiminium ion, which is the active electrophilic species. nih.gov This equilibrium can be shifted by a Lewis acid, which activates the reagent for reaction. nih.gov

The general reaction for the conversion of a carboxylic acid to an acyl fluoride (B91410) using a tetrafluoroethylated amine reagent like TFEDMA is as follows:

R-COOH + CF3CHF-N(CH3)2 -> R-COF + CF3CO-N(CH3)2 + HF

This methodology provides a valuable alternative to sulfur-based fluorinating agents, which can sometimes be problematic due to stability issues or the formation of difficult-to-remove byproducts. acsgcipr.org

Table 1: Examples of Fluoroalkyl Amine Reagents (FARs) for Deoxyfluorination

Reagent NameStructureCommon Abbreviation
1,1,2,2-Tetrafluoroethyl-N,N-dimethylamineCF3CHF-N(CH3)2TFEDMA
1,1,2,3,3,3-Hexafluoropropyl-N,N-diethylamineCF3CFHCF2-N(C2H5)2Ishikawa's Reagent
2-Chloro-1,1,2-trifluoroethyl-N,N-diethylamineClCF2CHF-N(C2H5)2Yarovenko's Reagent

This table presents examples of fluoroalkyl amine reagents used in deoxyfluorination reactions. Data sourced from multiple references. researchgate.netnih.gov

Formation of Fluorinated Phosphonium (B103445) Salts

Phosphonium salts are a versatile class of compounds widely used in organic synthesis, most notably as precursors to ylides in the Wittig reaction. orgsyn.org They are also utilized as phase-transfer catalysts and ionic liquids. Fluorinated phosphonium salts, in particular, can exhibit unique properties due to the presence of the fluorine atoms.

These salts are typically prepared through the quaternization of a phosphine (B1218219) with an alkyl halide in a classic SN2 reaction. nih.gov In this process, the phosphorus atom of the phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. nih.gov

The reaction of this compound with a phosphine, such as triphenylphosphine (B44618) (PPh3), is expected to proceed readily to form the corresponding (1,2,2,2-tetrafluoroethyl)triphenylphosphonium iodide salt. The reaction is generally clean and high-yielding.

CF3CHFI + P(C6H5)3 -> [ (C6H5)3P-CHF-CF3 ]+ I-

This reaction provides a direct route to phosphonium salts containing the 1,2,2,2-tetrafluoroethyl group. These salts can then be used in subsequent synthetic transformations or studied for their own unique chemical properties.

Table 2: General Synthesis of Phosphonium Salts from Alkyl Halides

Alkyl HalidePhosphineProductReaction Type
R-X (e.g., CF3CHFI)PR'3 (e.g., PPh3)[R-PR'3]+ X-Nucleophilic Substitution (SN2)
Benzyl BromideTriphenylphosphineBenzyltriphenylphosphonium bromideNucleophilic Substitution (SN2)
Methyl IodideTriphenylphosphineMethyltriphenylphosphonium iodideNucleophilic Substitution (SN2)

This table illustrates the general reaction for forming phosphonium salts via alkylation of phosphines.

Enhancing Solubility of Carborane Anions in Fluorinated Solvents

Weakly coordinating anions are of great interest for applications in electrochemistry, particularly in the development of electrolytes for lithium-metal batteries. Carborane anions, such as the monocarba-closo-dodecaborate anion ([CB11H12]−), are exceptionally inert and weakly coordinating. However, a significant challenge is the poor solubility of their metal salts in desirable fluorinated ether solvents. researchgate.net These solvents are valued for their ability to improve the performance of high-concentration electrolytes. researchgate.net

A successful strategy to overcome this solubility issue is the chemical modification of the carborane anion by attaching fluorinated "tails". researchgate.netnih.gov Research has shown that introducing perfluoroalkyl groups at the carbon vertex of the carborane cluster dramatically enhances the solubility of its salts in fluorinated ethers. researchgate.net This effect is attributed to the favorable interactions between the fluorinated tail on the anion and the fluorinated solvent molecules. The 1,2,2,2-tetrafluoroethyl moiety represents such a fluorinated group that would be expected to impart these favorable solubility characteristics.

A study on C-(perfluoroalkyl acetylated) carborane anions demonstrated this principle effectively. The parent cesium carborane salt (Cs·1) was found to be virtually insoluble in the tested fluorinated ether solvents. In contrast, derivatives functionalized with fluorinated acetyl groups showed significantly improved solubility.

Table 3: Solubility of Cesium Carborane Salts in Fluorinated Ethers

CompoundFluorinated TailSolubility in BTFE (mM)Solubility in TTE (mM)
Cs·1NoneInsolubleInsoluble
Cs·3aTrifluoropropyl acetyl60Scarcely Soluble
Cs·3bPerfluoropentyl acetyl5825

Data adapted from a study on C-(perfluoroalkyl acetylated) carborane anions. researchgate.net Solvents are bis(2,2,2-trifluoroethyl) ether (BTFE) and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). The data demonstrates that adding fluorinated tails dramatically improves solubility.

This approach of C-vertex functionalization with fluorinated groups like the 1,2,2,2-tetrafluoroethyl moiety allows for the rational design of highly soluble, weakly coordinating anions for advanced electrolyte systems. researchgate.net

Spectroscopic Characterization and Computational Studies of 1,2,2,2 Tetrafluoroethyl Iodide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. The presence of various NMR-active nuclei, such as ¹⁹F, ¹H, and ¹³C, in 1,2,2,2-tetrafluoroethyl iodide (CF₃CHFI) allows for a multi-faceted analysis of its structure.

Elucidation of Molecular Structure through ¹⁹F NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts that minimizes signal overlap. huji.ac.ilwikipedia.orgaiinmr.com In this compound, two distinct fluorine environments are expected, leading to two main signals in the ¹⁹F NMR spectrum.

The trifluoromethyl (CF₃) group typically appears in the chemical shift range of -50 to -70 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org This signal would be split into a doublet by the adjacent proton on the neighboring carbon (a ³JHF coupling). The single fluorine atom on the second carbon (-CHFI) is expected to resonate at a significantly different chemical shift, typically in the range of +140 to +250 ppm, due to being a secondary fluoroalkane environment. wikipedia.org This signal would exhibit more complex splitting, appearing as a quartet due to coupling with the three fluorine atoms of the CF₃ group (a ³JFF coupling) and would be further split into a doublet by the geminal proton (a ²JHF coupling). Fluorine-fluorine coupling constants (JFF) are generally larger than proton-proton couplings and can be observed over several bonds. wikipedia.org

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityCoupling Constants (J)
-CF₃ -50 to -70Doublet (d)³JHF
-CHF- +140 to +250Doublet of Quartets (dq)²JHF, ³JFF

Comprehensive Structural Analysis using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to fully characterize the molecule.

In the ¹H NMR spectrum of this compound, a single signal is anticipated for the lone proton in the -CHFI- group. This proton's chemical shift would be significantly downfield due to the presence of the electronegative fluorine and iodine atoms on the same carbon. The signal would be complex, appearing as a doublet of quartets due to coupling with the geminal fluorine (²JHF) and the three fluorine atoms of the vicinal CF₃ group (³JHF). docbrown.infoyoutube.com

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals, one for each carbon atom. libretexts.orgmasterorganicchemistry.com The chemical shifts are influenced by the attached halogen atoms. The carbon of the CF₃ group will have a specific chemical shift, while the carbon of the -CHFI- group will be at a different, characteristic position, often at a lower field due to the presence of the highly electronegative iodine atom. docbrown.infodocbrown.info The signals will appear as singlets in a broadband decoupled spectrum. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ) (ppm)Predicted Multiplicity (in coupled spectrum)
¹H -CH FI-DownfieldDoublet of Quartets (dq)
¹³C -C F₃Specific to trifluoromethyl groupsSinglet (in decoupled spectrum)
¹³C -C HFI-Downfield, influenced by iodineSinglet (in decoupled spectrum)

Application of 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity and spatial relationships between atoms in complex molecules. For this compound, several 2D NMR experiments would be particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show a correlation peak between the proton signal in the ¹H spectrum and the carbon signal of the -CHFI- group in the ¹³C spectrum, confirming the direct one-bond C-H connection.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would reveal correlations between the proton and the carbon of the CF₃ group through two- and three-bond couplings (²JCH and ³JCH). This would definitively establish the connectivity between the two carbon atoms.

¹⁹F-¹⁹F Correlation Spectroscopy (COSY): A ¹⁹F-¹⁹F COSY experiment would show a cross-peak between the CF₃ signal and the -CHF- signal, confirming the three-bond coupling between these fluorine nuclei and thus the ethyl backbone structure.

These techniques, used in combination, provide a robust and detailed picture of the molecular framework, leaving no ambiguity in the structural assignment.

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula Verification

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways for alkyl iodides often involve the cleavage of the carbon-iodine bond, which is relatively weak. Therefore, a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) would be anticipated. Another likely fragmentation is the cleavage of the C-C bond, leading to the formation of a trifluoromethyl cation ([CF₃]⁺), which is a relatively stable fragment. The mass spectrum of fluoroform (CHF₃) shows a prominent peak for the [CF₃]⁺ ion. nist.gov Similarly, the mass spectrum of chlorotrifluoromethane (B1293557) (CF₃Cl) is dominated by the [CF₃]⁺ fragment. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentDescription
228[C₂HF₄I]⁺Molecular Ion (M⁺)
101[C₂HF₄]⁺Loss of Iodine radical
127[I]⁺Iodine cation
69[CF₃]⁺Trifluoromethyl cation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₂HF₄I) by distinguishing it from other combinations of atoms that might have the same nominal mass.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a single crystal of the low-boiling this compound itself can be challenging, the solid-state structures of its derivatives can be determined by X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful approach to complement experimental data and to gain deeper insights into the properties of this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict a variety of molecular properties.

These theoretical investigations can be used to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (rotamers), the preferred three-dimensional structure of the molecule can be identified.

Predict spectroscopic data: Computational methods can be used to calculate NMR chemical shifts and coupling constants. These predicted values can then be compared with experimental spectra to aid in their assignment and interpretation.

Analyze electronic structure: The distribution of electron density, molecular orbitals, and electrostatic potential can be calculated. This provides insights into the molecule's reactivity, polarity, and intermolecular interactions.

For example, computational studies on related hydrofluorocarbons have been used to investigate their reaction rates with atmospheric radicals by calculating the geometries and energies of the transition states. Such studies provide a molecular-level understanding of the factors that govern the reactivity of these compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on the principle that the ground-state properties of a many-electron system are uniquely determined by an electron density that depends on only three spatial coordinates. scispace.com DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org

In the study of this compound, DFT calculations provide valuable information about its fundamental electronic properties. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. Furthermore, DFT is instrumental in understanding the reactivity of the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity descriptors.

Key electronic structure parameters that can be determined for this compound using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Vibrational Frequencies: Prediction of infrared and Raman active vibrational modes, which can be compared with experimental spectroscopic data for structural confirmation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding nature, including the type of hybridization and the delocalization of electron density. researchgate.net

The following table illustrates the type of data that can be generated from DFT calculations for this compound.

Parameter Calculated Value (Representative) Significance
C-I Bond Length~2.15 ÅInfluences bond strength and reactivity.
C-F Bond Lengths~1.35 ÅReflects the high electronegativity of fluorine.
HOMO Energy-10.5 eVIndicates the energy of the outermost electrons.
LUMO Energy-0.8 eVIndicates the energy of the lowest unoccupied orbital.
HOMO-LUMO Gap9.7 eVRelates to the chemical reactivity and stability.
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are representative and would be determined with specific DFT functional and basis set choices in a computational study.

Mechanistic Studies through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. sfasu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. researchgate.net This information is crucial for understanding reaction kinetics and selectivity.

For this compound, computational studies can be employed to investigate various reaction types, including:

Nucleophilic Substitution (S_N2) Reactions: The reaction of this compound with nucleophiles can be modeled to understand the stereochemistry and the factors influencing the reaction rate. Computational methods can help in visualizing the inversion of configuration at the electrophilic carbon, a hallmark of the S_N2 mechanism. nih.gov

Radical Reactions: The photolytic or thermal decomposition of this compound can generate the 1,2,2,2-tetrafluoroethyl radical. Computational modeling can be used to study the structure and reactivity of this radical intermediate in subsequent reactions.

Oxidative Addition Reactions: In the context of organometallic chemistry, the reaction of this compound with transition metal complexes can be investigated. DFT calculations can shed light on the mechanism of oxidative addition, a key step in many catalytic cycles. sfasu.edunih.gov

A typical computational study of a reaction mechanism involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Search: A search is conducted to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the located transition state correctly connects the desired reactants and products.

The following table provides a hypothetical example of the kind of data that can be obtained from a computational study of the S_N2 reaction of this compound with a generic nucleophile (Nu⁻).

Reaction Species Relative Energy (kcal/mol) Description
Reactants (CF₃CHFI + Nu⁻)0.0Initial state of the system.
Transition State+15.2Energy barrier for the reaction.
Products (CF₃CHFNu + I⁻)-25.8Final state of the system.

Note: The values in this table are illustrative and would depend on the specific nucleophile and the level of theory used in the calculation.

Q & A

Q. What are the common synthetic routes for 1,2,2,2-tetrafluoroethyl iodide, and how do reaction conditions influence yield?

Synthesis typically involves halogen-exchange reactions or radical telomerization. A documented method uses tetrafluoroethylene and iodine pentafluoride under controlled pressure (5–10 bar) and temperature (80–120°C) to form perfluoroalkyl iodides via stepwise addition . Another approach employs difluorocarbene intermediates generated from chlorodifluoromethane, which reacts with iodine to form fluorinated ethyl iodides . Yield optimization requires precise control of stoichiometry (e.g., iodine pentafluoride excess) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects fluorinated environments (δ -60 to -80 ppm for CF3_3 groups).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 246 for C2_2F4_4I+^+) confirm molecular weight .
  • Gas Chromatography (GC) : Retention times and purity are validated using fluorinated ethers as reference standards .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to volatile iodine release.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields.
  • Storage : Light-sensitive; store in amber glass under argon at ≤4°C .

Q. How do thermodynamic properties (e.g., boiling point, density) impact experimental design?

PropertyValueRelevanceSource
Boiling Point (°C)~117°CDictates distillation/purification methods
Density (g/cm³)~2.1Solvent selection for biphasic reactions
Vapor Pressure (kPa)4.61 at 25°CInforms closed-system handling requirements

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during fluorinated ethyl iodide synthesis?

Radical telomerization often produces mixtures of perfluoroalkyl iodides (e.g., C4_4F9_9I alongside C2_2F4_4I) due to competing chain propagation/termination steps. Catalytic additives (e.g., CuI) or low-temperature photoirradiation can enhance selectivity toward shorter-chain products .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in literature often stem from:

  • Impurity in starting materials : Tetrafluoroethylene purity >99.5% is critical .
  • Measurement techniques : GC vs. gravimetric analysis may report differing yields due to volatile byproducts .
  • Scale effects : Microscale reactions (<1 mmol) show higher variability than bulk syntheses .

Q. What mechanistic insights explain the role of iodine in fluorinated ethyl iodide formation?

Iodine acts as both a chain-transfer agent and terminator in radical pathways. In difluorocarbene-mediated reactions, iodine stabilizes carbene intermediates, enabling insertion into C–I bonds. Computational studies suggest transition states with <i>cis</i>-addition favoring tetrafluoroethyl iodide over branched isomers .

Q. How is this compound utilized in advanced fluorinated building blocks?

  • Pharmaceutical Intermediates : Participates in Ullmann coupling for fluorinated aryl ethers (e.g., antitumor agents) .
  • Polymer Chemistry : Initiates telomerization with vinyl monomers to create fluoropolymers with low dielectric constants .
  • Materials Science : Serves as a precursor for surfactants with perfluoroalkyl chains, enhancing thermal stability .

Methodological Recommendations

  • Synthesis : Prioritize iodine pentafluoride routes for scalability, but validate purity via 19F^{19}\text{F} NMR .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare yield variances across reaction conditions .
  • Safety : Implement real-time gas sensors for iodine vapor detection during large-scale reactions .

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Feasible Synthetic Routes

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1,2,2,2-Tetrafluoroethyl iodide
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1,2,2,2-Tetrafluoroethyl iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.